

A Comparative Analysis of Indazole-Based AXL Kinase Inhibitors for Researchers

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Compound of Interest

Compound Name: 3-Bromo-5-chloro-1H-indazole

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For researchers and professionals in drug development, the AXL receptor tyrosine kinase has emerged as a critical target in oncology. This guide provides a detailed comparative study of indazole-based AXL kinase inhibitors, with a focus on experimental data and practical methodologies. We compare the performance of emerging indazole scaffolds with established multi-kinase inhibitors that also target AXL.

This guide presents a head-to-head comparison of two indazole-based AXL inhibitors, Bemcentinib and the novel compound 54, against two non-indazole alternatives, Gilteritinib and Alectinib. The data is compiled from various scientific publications to provide an objective overview of their biochemical potency, cellular activity, selectivity, and pharmacokinetic profiles.

Introduction to AXL Kinase and Indazole Inhibitors

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is a key player in cancer progression, metastasis, and the development of drug resistance.^{[1][2]} Its overexpression is linked to poor prognosis in various cancers. The indazole scaffold has become a significant pharmacophore in the design of kinase inhibitors, known for its ability to effectively interact with the ATP-binding pocket of kinases.^[3]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the selected indazole-based and non-indazole AXL kinase inhibitors, providing a clear comparison of their performance metrics.

Table 1: Biochemical Potency of AXL Kinase Inhibitors

Compound Name	Chemical Scaffold	Primary Target(s)	AXL IC ₅₀ (nM)	Other Key Target IC ₅₀ (nM)
Bemcentinib (R428)	Indazole-based	AXL	14	Mer (>700), Tyro3 (>1400), Abl (>1400)
Compound 54	Indazole-based	AXL	Potent (specific value not publicly disclosed)	Data not available
Gilteritinib (ASP2215)	Non-indazole	FLT3, AXL	0.73	FLT3 (0.29), LTK (0.35), ALK (1.2), c-KIT (230)
Alectinib (CH5424802)	Non-indazole	ALK	Not explicitly quantified, but shows activity	ALK (1.9), ALK L1196M (1.56)

IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50% in biochemical assays.

Table 2: Cellular Activity of AXL Kinase Inhibitors

Compound Name	Cell Line	Assay Type	GI ₅₀ /EC ₅₀ /IC ₅₀ (μM)
Bemcentinib (R428)	H1299 (Lung Carcinoma)	Growth Inhibition	~4
Compound 54	Not specified	Not specified	Moderate in vivo exposure levels reported
Gilteritinib (ASP2215)	MV4-11 (AML)	Growth Inhibition	0.00092
MOLM-13 (AML)	Growth Inhibition	0.0029	
Alectinib (CH5424802)	NCI-H2228 (Lung Cancer)	Proliferation	0.053

GI₅₀/EC₅₀/IC₅₀ values in cellular assays reflect the inhibitor's effectiveness in a biological context.

Table 3: Kinase Selectivity Profile

Compound	Kinase Selectivity Highlights
Bemcentinib (R428)	Highly selective for AXL over other TAM family kinases (Mer, Tyro3) and Abl.[4]
Compound 54	Described as having "reasonable" kinase selectivity.[2]
Gilteritinib (ASP2215)	Potent dual inhibitor of FLT3 and AXL, with significant activity against other kinases like ALK and LTK.[5]
Alectinib (CH5424802)	Highly selective for its primary target, ALK, with off-target activity on other kinases including AXL.

Table 4: Pharmacokinetic Properties

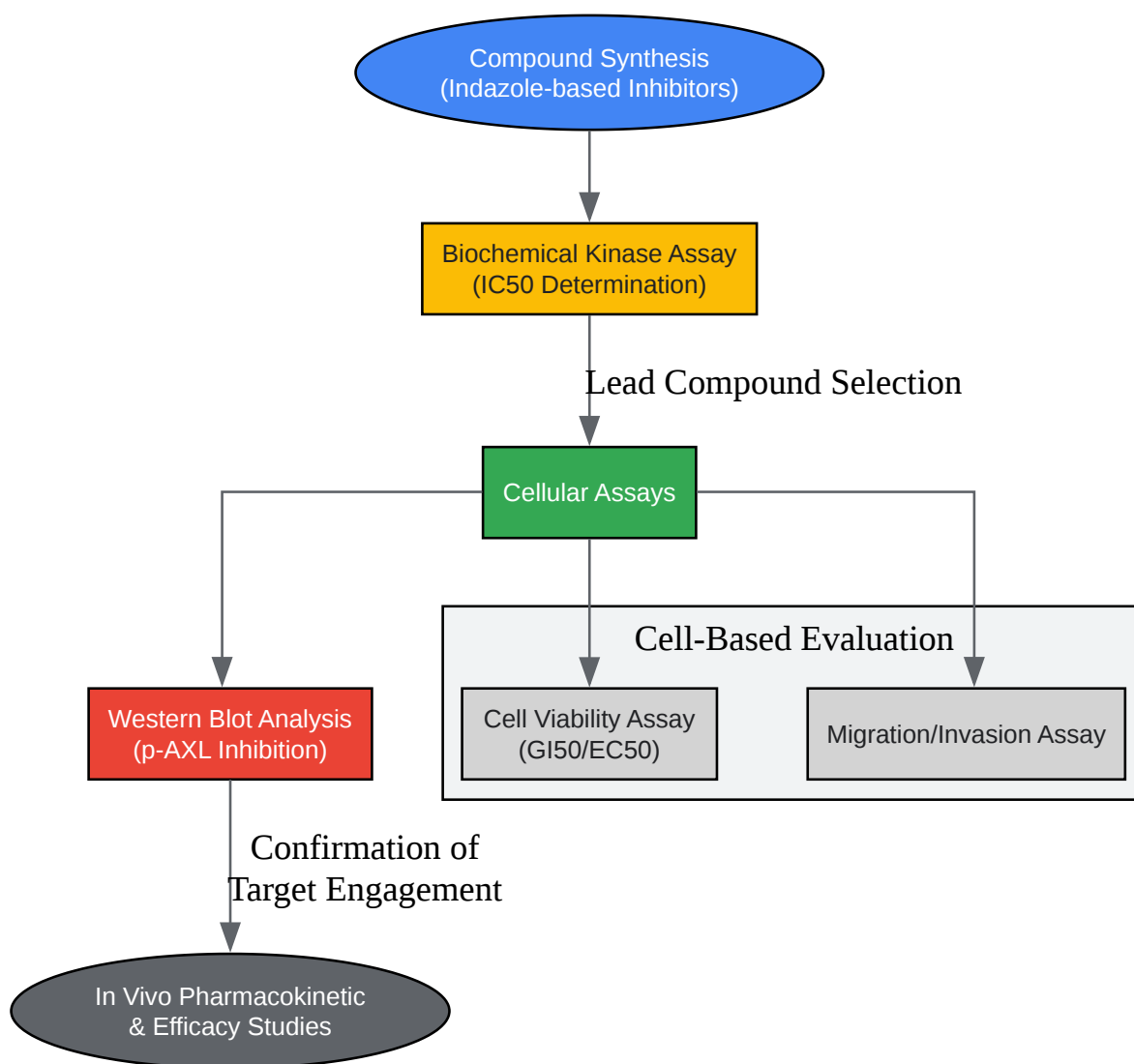
Compound Name	T _{max} (hours)	t _{1/2} (hours)	Oral Bioavailability	Key Metabolism Notes
Bemcentinib (R428)	Not specified	Not specified	Favorable oral exposure reported	Metabolized by CYP3A4
Compound 54	Not specified	Not specified	Moderate exposure levels in mice	Data not available
Gilteritinib (ASP2215)	2-6	~113	Dose-proportional	Primarily metabolized by CYP3A4.[1]
Alectinib (CH5424802)	~4-6	~20-24 (single dose)	~37% (with food)	Metabolized by CYP3A4 to active metabolite M4.[6]

T_{max}: Time to maximum plasma concentration. t_{1/2}: Elimination half-life.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key biological and experimental concepts relevant to the study of AXL kinase inhibitors.





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